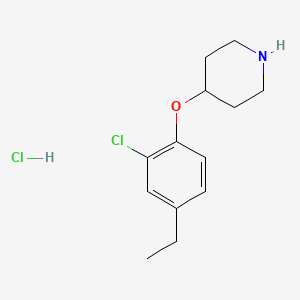

![molecular formula C14H15Cl2NO B1424673 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1219976-30-3](/img/structure/B1424673.png)

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride

Overview

Description

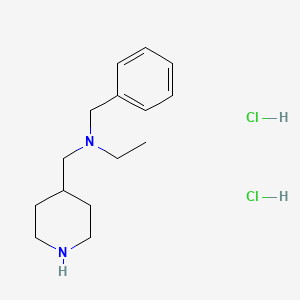

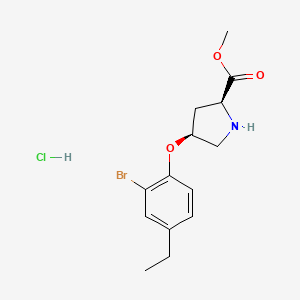

3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride (3-Cl-NOPHCl) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrrolidine, a cyclic amine, that has been modified with a chlorine atom and a naphthyloxy group. It is a white crystalline solid at room temperature and has a melting point of 153-155°C. 3-Cl-NOPHCl has been studied for its potential applications in drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Binding Modes and Factor Xa Inhibition

The binding mode of analogs related to 3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride to Factor Xa, a key enzyme in the blood coagulation pathway, has been explored. Comparative molecular field analysis was used to understand how these compounds interact with Factor Xa, revealing insights into the structure-activity relationship and potential therapeutic applications (Vaz, McLean, & Pelton, 1998).

Antimicrobial Activity

Novel azaimidoxy compounds, including derivatives related to this compound, have been synthesized and screened for antimicrobial activities. These compounds have shown potential as chemotherapeutic agents, indicating their relevance in developing new antimicrobial treatments (Jain, Nagda, & Talesara, 2006).

Conducting Polymers and Electropolymerization

Research has been conducted on polymers derived from monomers similar to this compound. These studies focus on electropolymerization, revealing how these materials can form conducting polymers, which could be useful in various electronic and material science applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Organocatalysis in Chemical Synthesis

Compounds related to this compound have been used as organocatalysts. These catalysts have shown high activity in asymmetric Michael reactions, a type of chemical reaction important in organic synthesis, indicating their potential in facilitating complex chemical transformations (Syu, Kao, & Lin, 2010).

Cobalt(III) Complexes and Schiff Bases

Studies have explored the synthesis and characterization of cobalt(III) complexes with Schiff bases derived from compounds similar to this compound. This research contributes to understanding the coordination chemistry and potential applications of such complexes in various fields, including catalysis and material science (Amirnasr, Fadaee, & Mereiter, 2011).

Mechanism of Action

Compounds containing a pyrrolidine ring can interact with various biological targets, and their mode of action can involve different types of chemical reactions, such as nucleophilic substitution and oxidation . The specific biochemical pathways affected by these compounds can vary widely depending on their structure and the nature of their targets .

The pharmacokinetics of pyrrolidine compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary. Factors influencing these properties can include the compound’s chemical structure, its physicochemical properties, and the characteristics of the biological system in which it is present .

The molecular and cellular effects of pyrrolidine compounds can include changes in the activity of target proteins, alterations in cellular signaling pathways, and effects on cell function and viability .

The action of pyrrolidine compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .

properties

IUPAC Name |

3-(4-chloronaphthalen-1-yl)oxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.ClH/c15-13-5-6-14(17-10-7-8-16-9-10)12-4-2-1-3-11(12)13;/h1-6,10,16H,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPIQJWQNMBIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C3=CC=CC=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)

![3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424594.png)

![Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424608.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1424611.png)

![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1424613.png)